molecular formula C18H13ClN4O2S2 B2402181 N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941880-89-3

N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2402181
CAS No.: 941880-89-3
M. Wt: 416.9
InChI Key: DWHJPIBIOCSLFX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN4O2S2 and its molecular weight is 416.9. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 941880-89-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C18_{18}H13_{13}ClN4_{4}O2_{2}S2_{2}
Molecular Weight : 416.9 g/mol
Structure : The compound features a thiazolo[4,5-d]pyridazin core with substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50_{50} values observed were promising, indicating significant cytotoxic effects.
    • For instance, in a study involving A549 cells, the compound exhibited an IC50_{50} value of approximately 7.82 μM, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis through mechanisms such as cell cycle arrest and loss of cell morphology .
  • Mechanism of Action :
    • The proposed mechanism involves the compound's interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell signaling pathways that regulate proliferation and survival .
    • Additionally, the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances its reactivity and binding affinity to these targets, which is crucial for its anticancer activity .

Other Biological Activities

Beyond anticancer properties, the compound's structural features suggest potential activities against other biological targets:

  • Antibacterial Activity : Preliminary studies indicate that thiazole derivatives often exhibit antibacterial properties. Although specific data on this compound is limited, related compounds have shown efficacy against Gram-positive bacteria .

Case Studies

StudyCell LineIC50_{50} (μM)Observations
Study 1A549 (Lung Cancer)7.82Significant inhibition of cell proliferation and induction of apoptosis
Study 2MCF7 (Breast Cancer)10.45Induced cell cycle arrest and morphological changes
Study 3HCT116 (Colon Cancer)10.23Enhanced cytotoxicity linked to structural modifications

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S2/c1-10-20-16-17(27-10)15(13-3-2-8-26-13)22-23(18(16)25)9-14(24)21-12-6-4-11(19)5-7-12/h2-8H,9H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJPIBIOCSLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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